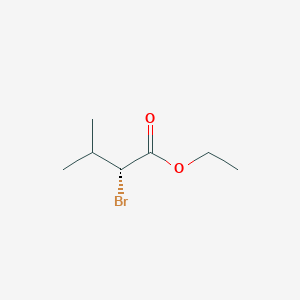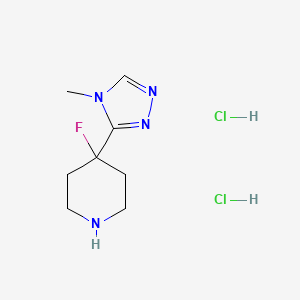![molecular formula C14H9N5 B13888815 8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine](/img/structure/B13888815.png)
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes fused pyridine and pyrazine rings, making it a valuable scaffold for drug development and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine typically involves multi-step processes that include the formation of intermediate compounds. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques.
化学反応の分析
Types of Reactions
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine involves the inhibition of specific molecular targets such as fibroblast growth factor receptors. This inhibition disrupts downstream signaling pathways like PI3K/AKT/mTOR, leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
1H-pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine is unique due to its specific combination of pyridine and pyrazine rings, which provides a distinct scaffold for drug development. Its ability to inhibit multiple kinase pathways makes it a versatile compound for therapeutic applications.
特性
分子式 |
C14H9N5 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C14H9N5/c1-2-10-11(8-19-13(10)16-4-1)9-3-5-17-14-12(9)15-6-7-18-14/h1-8H,(H,16,19) |
InChIキー |
BUUCNPYMIJAGKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC=C2C3=C4C(=NC=C3)N=CC=N4)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)




![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)


![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
